molecular formula C22H24N2O4 B6421443 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one CAS No. 844823-50-3

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one

Cat. No. B6421443
CAS RN: 844823-50-3
M. Wt: 380.4 g/mol
InChI Key: UUGDLPUVHSHPPB-UHFFFAOYSA-N
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Description

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one, commonly referred to as 7-OH-8-MPC, is a newly synthesized compound that has been used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.

Scientific Research Applications

7-OH-8-MPC has been studied for its potential use in a variety of scientific research applications. It has been used in the study of drug delivery systems, as it has been found to have a high affinity for certain drugs. It has also been used in the study of cancer, as it has been found to have anti-tumor effects. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the levels of amyloid beta peptide in the brain.

Mechanism of Action

The exact mechanism of action of 7-OH-8-MPC is not yet fully understood. However, it is believed to work by binding to certain proteins in the cell and inhibiting their activity. This inhibition of protein activity is thought to be responsible for the anti-tumor, anti-Alzheimer's, and drug delivery effects of 7-OH-8-MPC.
Biochemical and Physiological Effects
7-OH-8-MPC has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce the levels of amyloid beta peptide in the brain, which is believed to be responsible for its potential use in the treatment of Alzheimer's disease. Additionally, it has been found to have anti-tumor effects, and it has been found to have a high affinity for certain drugs, which is believed to be responsible for its potential use in drug delivery systems.

Advantages and Limitations for Lab Experiments

7-OH-8-MPC has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it well-suited for use in laboratory experiments. Additionally, it has a high affinity for certain drugs, which makes it well-suited for use in drug delivery systems. However, the exact mechanism of action of 7-OH-8-MPC is not yet fully understood, which can make it difficult to use in certain experiments. Additionally, its anti-tumor effects have only been studied in animal models, which can limit its use in certain experiments.

Future Directions

There are a number of possible future directions for the study of 7-OH-8-MPC. One direction is to further study its mechanism of action, in order to better understand how it works. Additionally, further studies could be conducted to determine its potential use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies could be conducted to determine its potential use in drug delivery systems. Finally, further studies could be conducted to determine its potential use in the treatment of cancer.

Synthesis Methods

7-OH-8-MPC is synthesized by a two-step process. The first step involves the condensation of N-methylpiperazine and 2-hydroxyethyl piperazine with 3-phenyl-4H-chromen-4-one, to form the desired compound. The second step is the hydrolysis of the resulting compound, which yields 7-OH-8-MPC.

properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c25-13-12-23-8-10-24(11-9-23)14-18-20(26)7-6-17-21(27)19(15-28-22(17)18)16-4-2-1-3-5-16/h1-7,15,25-26H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGDLPUVHSHPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one

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